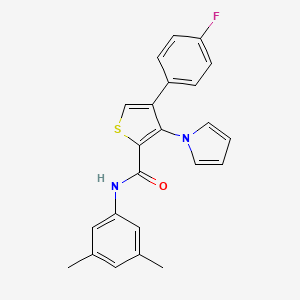

2-(4-(1-(2-氟苯基)-1H-咪唑-2-基)哌嗪-1-基)-N-二甲苯基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

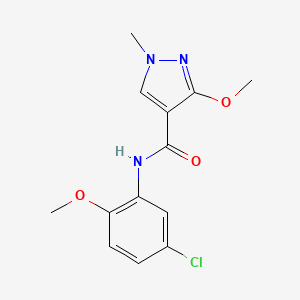

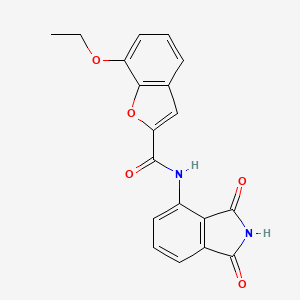

The compound “2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-mesitylacetamide” is a complex organic molecule. It contains a piperazine moiety, which is a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The piperazine ring is substituted with a 2-fluorophenyl group and a mesitylacetamide group .

Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years due to their wide range of biological and pharmaceutical activities . The synthesis of such compounds often involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The piperazine ring provides a basic framework, which is further substituted with a 2-fluorophenyl group and a mesitylacetamide group .Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the reaction conditions and the reagents used. For instance, the substitution of the ester group by hydrazine hydrazide generated a related compound, which was confirmed by the appearance of a broad signal for the -NHNH2 group in the FTIR spectrum .科学研究应用

抗分枝杆菌和抗菌活性

研究表明,具有氟代苯并噻唑咪唑结构的化合物具有抗分枝杆菌活性,与本研究中的化合物具有相似的结构,表明具有抗菌应用的潜力 (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011)。对包含氟苯基和哌嗪基的异恶唑啉基恶唑烷酮的进一步研究表明,对耐药革兰氏阳性和革兰氏阴性菌具有显着的体外抗菌活性,表明具有这些官能团的化合物具有类似的潜力 (Varshney, Mishra, Shukla, & Sahu, 2009)。

抗癌活性

N-苯基-2-(2-((4-苯基哌嗪-1-基)甲基)-1H-苯并[d]咪唑-1-基)乙酰胺的合成和评估显示出对多种人癌细胞系(包括人宫颈癌和乳腺癌)有希望的体外抗癌活性。这表明具有相似结构的化合物可能具有抗癌特性 (Boddu et al., 2018)。

合成和表征

涉及氟苯基和哌嗪基成分的复杂分子的合成已被广泛记录,提供了对这些化合物的化学性质和反应性的见解。例如,氟苯基-哌嗪基烷基咪唑[2,1-f]嘌呤-2,4(3H,8H)-二酮的合成和表征已被研究作为其作为抗抑郁剂的潜力,突出了这些官能团在药物化学中的多功能性 (Zagórska et al., 2016)。

分子对接和生物学潜力

探索具有抗菌和抗癌活性的新化合物通常涉及分子对接研究,以预测化合物与靶蛋白之间的相互作用。对 2-(4-(2-氯乙酰)哌嗪-1-基)-N-(2-(4-氯苯基)-4-氧代喹唑啉-3(4H)-基)乙酰胺衍生物的研究证明了显着的抗菌活性和潜在的抗癌特性,得到分子对接研究的支持 (Mehta et al., 2019)。

未来方向

作用机制

Target of Action

The primary target of the compound 2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-mesitylacetamide is Equilibrative Nucleoside Transporters (ENTs) . ENTs play a crucial role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 .

Mode of Action

The compound 2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-mesitylacetamide interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .

Biochemical Pathways

The inhibition of ENTs by 2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-mesitylacetamide affects the nucleotide synthesis pathway . ENTs are responsible for the transport of nucleosides across cell membranes, which are then used in the synthesis of nucleotides. By inhibiting ENTs, this compound disrupts nucleotide synthesis, which can have downstream effects on DNA replication and repair, RNA transcription, and other cellular processes that require nucleotides .

Pharmacokinetics

The compound’s inhibitory effect on ents suggests that it may have good bioavailability, as it is able to interact with its targets effectively

Result of Action

The molecular and cellular effects of 2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-mesitylacetamide’s action primarily involve the inhibition of nucleotide synthesis . By inhibiting ENTs, this compound disrupts the transport of nucleosides into cells, which can lead to a decrease in the availability of nucleotides for DNA replication and repair, RNA transcription, and other cellular processes .

属性

IUPAC Name |

2-[4-[1-(2-fluorophenyl)imidazol-2-yl]piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28FN5O/c1-17-14-18(2)23(19(3)15-17)27-22(31)16-28-10-12-29(13-11-28)24-26-8-9-30(24)21-7-5-4-6-20(21)25/h4-9,14-15H,10-13,16H2,1-3H3,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWYFBKWMQPEGIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CN2CCN(CC2)C3=NC=CN3C4=CC=CC=C4F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-Chlorophenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B2679835.png)

![2-[3-(1H-1,2,4-triazol-1-yl)propanamido]propanoic acid](/img/structure/B2679847.png)

![N-(4-fluorophenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2679849.png)

![7-Amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2679850.png)

![1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2679854.png)